molecular formula C10H14N2O3 B1203686 5-Allyl-5-propylbarbituric acid CAS No. 7296-17-5

5-Allyl-5-propylbarbituric acid

Cat. No.: B1203686
CAS No.: 7296-17-5
M. Wt: 210.23 g/mol
InChI Key: JLGWSCSPIJQFQK-UHFFFAOYSA-N
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Description

5-Allyl-5-propylbarbituric acid is a chemical compound belonging to the class of organic compounds known as barbituric acid derivatives . These compounds feature a perhydropyrimidine ring substituted at the C-2, -4, and -6 positions by oxo groups . While specific pharmacological data on this exact compound is limited, its structure is closely related to other 5,5-disubstituted barbituric acid derivatives, which are widely studied for their effects on the central nervous system (CNS). Researchers are interested in these compounds to study their potential interaction with GABA-A receptors, where they may act as positive allosteric modulators, potentially prolonging the duration of chloride channel opening and enhancing inhibitory neurotransmission . The presence of both allyl and propyl substituents at the 5-position is a key structural feature that influences the compound's lipophilicity, metabolic profile, and duration of action, making it a subject of interest in structure-activity relationship (SAR) studies. The crystal structures of analogous compounds, such as 5-hydroxy-5-propylbarbituric acid, often show characteristic hydrogen-bonding frameworks, including N—H⋯O(carbonyl) interactions that form R22(8) rings, which are a ubiquitous feature in barbiturate crystals . This property is relevant for research in materials science and crystallography. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

7296-17-5

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-prop-2-enyl-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H14N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3H,1,4-6H2,2H3,(H2,11,12,13,14,15)

InChI Key

JLGWSCSPIJQFQK-UHFFFAOYSA-N

SMILES

CCCC1(C(=O)NC(=O)NC1=O)CC=C

Canonical SMILES

CCCC1(C(=O)NC(=O)NC1=O)CC=C

Other CAS No.

7296-17-5

Synonyms

allylpropylmalonylurea

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Barbiturates

The following table compares key attributes of 5-Allyl-5-propylbarbituric acid analogs, emphasizing substituent effects on molecular properties, solubility, and bioactivity:

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Solubility Pharmacological Notes References
Butalbital 5-Allyl-5-isobutyl C₁₁H₁₆N₂O₃ 224.3 138.5 Soluble in alcohol, ether, alkali Analgesic; Schedule III controlled drug
5-Allyl-5-(2-hydroxypropyl) 5-Allyl-5-(2-hydroxypropyl) C₁₀H₁₄N₂O₄ 226.2 167–169 Moderate in water; high in polar solvents Inactive metabolites (no anesthetic activity)
5-Allyl-5-(β-aminopropyl) 5-Allyl-5-(3-aminopropyl) C₁₁H₁₇N₃O₃ 239.3 Not reported Enhanced solubility in acidic media Investigated for CNS depression potential
5-Allyl-5-butyl 5-Allyl-5-butyl C₁₁H₁₆N₂O₃ 224.3 Not reported Similar to Butalbital Limited pharmacological data available
Secobarbital Metabolites 5-Allyl-5-(3-hydroxy-1-methylbutyl) C₁₁H₁₆N₂O₄ 240.3 Not reported Hydrophilic metabolites No anesthetic activity in mice

Structural and Functional Group Analysis

  • Alkyl Chain Length : Butalbital (isobutyl) and 5-Allyl-5-butyl (butyl) demonstrate that increasing alkyl chain length enhances lipophilicity, favoring CNS penetration. However, excessive bulk (e.g., secobarbital’s branched chains) leads to rapid metabolism and reduced duration of action .
  • Hydroxyl Groups : The 2-hydroxypropyl substituent in 5-Allyl-5-(2-hydroxypropyl)barbituric acid increases polarity, reducing blood-brain barrier permeability. This correlates with its lack of anesthetic activity in vivo .
  • Amino Groups: Introduction of a β-aminopropyl group (C₁₁H₁₇N₃O₃) may enhance interactions with neuronal receptors, though specific activity data remain sparse .

Pharmacological Implications

  • Activity : Butalbital retains analgesic properties due to moderate lipophilicity and stability, while hydroxylated analogs (e.g., 5-Allyl-5-(2-hydroxypropyl)) are pharmacologically inert .
  • Toxicity : Intraperitoneal LD₅₀ values for analogs like 5-Allyl-1-phenylbarbituric acid in mice exceed 880 mg/kg, suggesting low acute toxicity in some derivatives .

Preparation Methods

Condensation of Di-Substituted Malonic Esters with Urea

An alternative pathway involves synthesizing di-substituted malonic esters followed by condensation with urea. This method, detailed in for 5-ethyl-5-(2-methoxyallyl)barbituric acid, allows precise control over both substituents.

Procedure :

  • Malonic Ester Preparation : Propyl malonic ester is alkylated with allyl bromide in the presence of sodium ethoxide.

  • Condensation : The di-substituted ester (e.g., allyl-propyl malonic ester) is refluxed with urea and sodium ethoxide in anhydrous ethanol.

  • Acidification : The resulting barbiturate salt is treated with HCl to yield the free acid.

Reaction Conditions :

  • Temperature : Condensation proceeds optimally at 80–100°C for 4–6 hours.

  • Base : Sodium ethoxide or potassium tert-butoxide drives ester enolate formation, critical for cyclization .

Yield Optimization :

  • Stoichiometry : A 1:1 molar ratio of malonic ester to urea minimizes side products.

  • Purification : Sequential recrystallization from chloroform and heptane removes unreacted starting materials.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, purity, and practicality:

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation of Mono-Substituted Acid65–7595–98Short reaction time; minimal purificationRequires pre-synthesized mono-alkylated precursor
Malonic Ester Condensation50–6090–93Simultaneous introduction of both groupsMulti-step synthesis; sensitive to moisture

Critical Insights :

  • Catalytic Efficiency : Copper sulfate in alkylation improves yields by 15–20% compared to uncatalyzed reactions .

  • Steric Effects : Propyl groups introduce minimal steric hindrance, favoring higher yields than bulkier substituents (e.g., isoamyl) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Allyl-5-propylbarbituric acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of barbituric acid using allyl and propyl halides in the presence of a base (e.g., sodium ethoxide). Solvent choice (e.g., ethanol or dioxane) and temperature control (room temperature to reflux) critically impact reaction efficiency. For example, sodium borohydride reduction in ethanol has been used for derivatives like 5-Allyl-5-(2-hydroxypropyl)barbituric acid . Characterization involves ¹H NMR (100 MHz) to confirm substitution patterns and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • ¹H NMR : To verify allyl (δ 5.0–5.8 ppm, multiplet) and propyl (δ 0.9–1.6 ppm, triplet) substituents .
  • Melting Point Analysis : Compare observed values with literature data (e.g., derivatives like 5-ethyl-5-iso-propylbarbituric acid melt at 134–136°C) .
  • HPLC : To assess purity (>98%) using reverse-phase columns and UV detection at 210 nm .

Q. What solubility properties should be considered for experimental design involving this compound?

  • Methodological Answer : Solubility varies with solvent polarity. For example, 5-Allyl-5-methylhexylcarbinylbarbituric acid (a structural analog) shows solubility of 3.06 g/L in nonpolar solvents at non-specified temperatures . Pre-experiment solubility screening in ethanol, water (4:1), or dioxane is recommended to optimize dissolution for kinetic or pharmacological studies .

Advanced Research Questions

Q. How do intramolecular isomerizations affect the stability of this compound derivatives?

  • Methodological Answer : Allyl-substituted barbiturates can undergo intramolecular cyclization under basic conditions. For instance, 5-phenyl-5-(3-bromopropyl)barbituric acid isomerizes to 3-phenyl-2-piperidone when treated with ammonium hydroxide . To mitigate this, control pH (<9) and avoid prolonged exposure to nucleophiles. Monitor reactions via TLC or GC-MS to detect byproducts .

Q. What strategies are effective in analyzing pharmacological activity discrepancies among this compound analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Evaluate substituent effects (e.g., replacing propyl with isobutyl in 5-Allyl-5-isobutylbarbituric acid alters CNS activity) .
  • In Vitro Assays : Use GABA receptor binding assays to quantify potency differences. For example, secobarbital (C12H18N2O3) shows higher affinity than aprobarbital (C10H14N2O3) due to branched alkyl groups .
  • Statistical Analysis : Apply ANOVA to resolve data contradictions (e.g., IC₅₀ variability across cell lines) .

Q. How can electrophilic reactions with this compound be optimized to synthesize bicyclic derivatives?

  • Methodological Answer : Electrophiles (e.g., bromine or HCl) add to the allyl group’s double bond. For example, 5-Allyl-5-isobutylbarbituric acid reacts with Br₂ to form dibrominated or bicyclic products depending on stoichiometry . Use low temperatures (0–5°C) and inert atmospheres to favor addition over polymerization. Isolate products via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What advanced chromatographic methods resolve co-elution issues in barbiturate mixtures?

  • Methodological Answer :

  • UHPLC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate analogs like 5-Allyl-5-benzyl-2-thiobarbituric acid .
  • Chiral HPLC : Use cellulose-based columns to enantiomerically resolve N-methylated derivatives (e.g., 1-methyl-5-propyl-5-iso-propylbarbituric acid) .

Data Contradiction and Analysis

Q. How should researchers address conflicting solubility or stability data for this compound in literature?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, 0.1 M PBS pH 7.4). Compare results with structurally similar compounds (e.g., 5-ethyl-5-n-nonylbarbituric acid, solubility 0.097 g/L at 25°C) . Use DSC (differential scanning calorimetry) to assess polymorphic forms that may affect solubility .

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